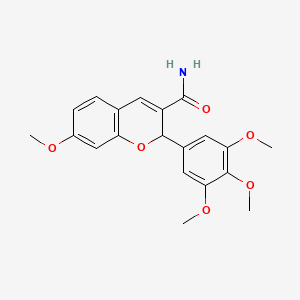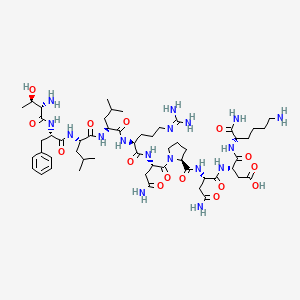
Tfllrnpndk-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Tfllrnpndk-NH2 is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
化学反応の分析
Types of Reactions
Tfllrnpndk-NH2 primarily undergoes proteolytic cleavage reactions, where it mimics the action of thrombin by binding to PAR-1. It does not typically undergo oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as DIC, HOBt, and TFA. The peptide is synthesized under mild conditions to prevent degradation or unwanted side reactions .
Major Products Formed
The major product formed from the synthesis of this compound is the peptide itself, with a molecular weight of 1216.39 g/mol and a molecular formula of C54H89N17O15 .
科学的研究の応用
Tfllrnpndk-NH2 has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and protease-activated receptor interactions.
Biology: Investigated for its role in cell signaling and permeability, particularly in endothelial cells.
Industry: Utilized in the development of diagnostic assays and as a research tool in drug discovery.
作用機序
Tfllrnpndk-NH2 exerts its effects by binding to the PAR-1 receptor, mimicking the action of thrombin. This binding activates the receptor, leading to downstream signaling pathways that increase liquid and protein permeability. The molecular targets involved include PAR-1 and associated G-proteins, which mediate the cellular responses .
類似化合物との比較
Similar Compounds
Thrombin: A serine protease that converts fibrinogen to fibrin during blood coagulation.
Melagatran: A direct thrombin inhibitor used as an anticoagulant.
Dabigatran: Another thrombin inhibitor that prevents thrombus formation.
Uniqueness
Tfllrnpndk-NH2 is unique in its ability to mimic the ‘tethered ligand’ created by thrombin, specifically activating PAR-1 without the need for proteolytic cleavage. This property makes it a valuable tool for studying thrombin-PAR-1 interactions and developing therapeutic agents targeting this pathway .
特性
分子式 |
C54H89N17O15 |
|---|---|
分子量 |
1216.4 g/mol |
IUPAC名 |
(3S)-3-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C54H89N17O15/c1-27(2)21-33(65-47(80)34(22-28(3)4)66-48(81)35(23-30-13-7-6-8-14-30)69-52(85)43(58)29(5)72)46(79)64-32(16-11-19-62-54(60)61)45(78)70-38(25-41(57)74)53(86)71-20-12-17-39(71)51(84)68-36(24-40(56)73)49(82)67-37(26-42(75)76)50(83)63-31(44(59)77)15-9-10-18-55/h6-8,13-14,27-29,31-39,43,72H,9-12,15-26,55,58H2,1-5H3,(H2,56,73)(H2,57,74)(H2,59,77)(H,63,83)(H,64,79)(H,65,80)(H,66,81)(H,67,82)(H,68,84)(H,69,85)(H,70,78)(H,75,76)(H4,60,61,62)/t29-,31+,32+,33+,34+,35+,36+,37+,38+,39+,43+/m1/s1 |
InChIキー |
LXVOHJJEXDIUJI-IYCJTNEYSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N)N)O |
正規SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


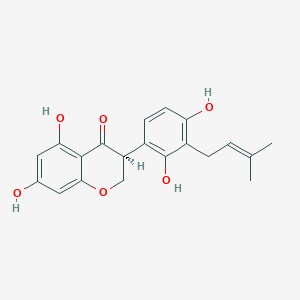
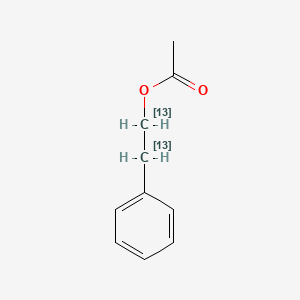
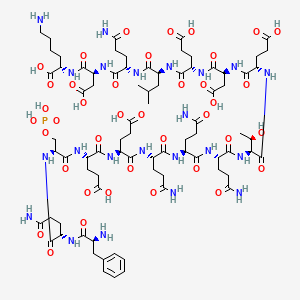


![2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B12379753.png)
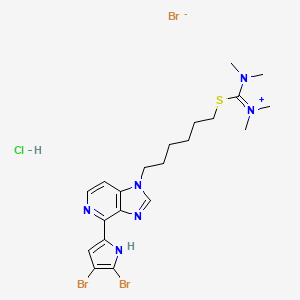
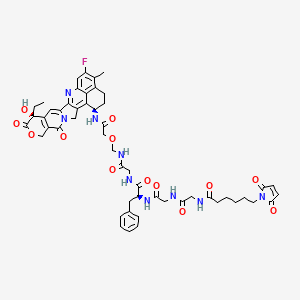
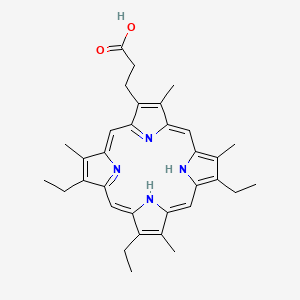
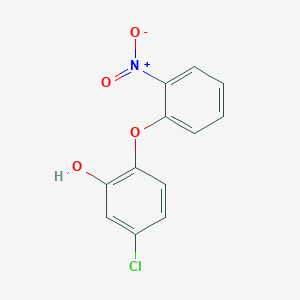
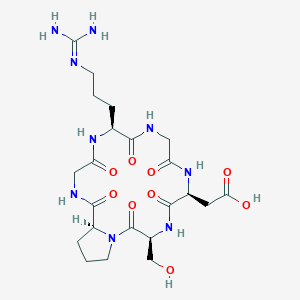
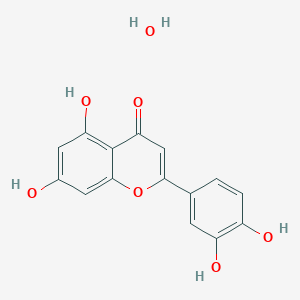
![1-Methyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]-pyridin-3-ylmethyl]piperazine](/img/structure/B12379790.png)
